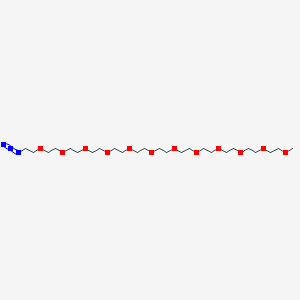

m-PEG12-azide

概要

説明

m-PEG12-azide is a polyethylene glycol derivative containing an azide group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The azide group allows for the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG12-azide typically involves the modification of polyethylene glycol (PEG) with an azide group. One common method is the reaction of PEG with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through techniques such as column chromatography or recrystallization to achieve the desired purity levels .

化学反応の分析

Types of Reactions

m-PEG12-azide primarily undergoes click chemistry reactions, specifically:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate. .

SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents

Major Products

The major products of these reactions are triazole-linked compounds, which are highly stable and useful in various applications .

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure : m-PEG12-azide is characterized by a PEG chain with a terminal azide group, which facilitates its role in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .

Mechanism : The azide group undergoes cycloaddition reactions with alkyne-containing molecules, forming stable triazole linkages. This reaction is crucial for creating complex biomolecular structures and enhancing the solubility and stability of therapeutic agents .

Scientific Research Applications

This compound has a wide array of applications across different scientific domains:

Bioconjugation Chemistry

- Linker for PROTACs : this compound serves as an essential linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins within cells. The PEG spacer enhances solubility and reduces immunogenicity, making PROTACs more effective in therapeutic applications .

- Modification of Biomolecules : It is used to modify proteins and nucleic acids, aiding in the study of their functions and interactions. For instance, it can facilitate the attachment of various functional groups to biomolecules, allowing for diverse experimental setups .

Drug Delivery Systems

- Nanoparticle Formulation : this compound is incorporated into nanoparticle-forming polymeric systems to improve drug solubility and stability. This application is crucial for enhancing bioavailability and targeting specific tissues or cells .

- Therapeutic Agent Stabilization : The compound's ability to form stable linkages with therapeutic agents helps maintain their efficacy during delivery .

Advanced Materials Development

- Hydrogels and Nanomaterials : In industrial applications, this compound is utilized in the development of hydrogels and nanomaterials, which have potential uses in drug delivery, tissue engineering, and regenerative medicine .

Case Study 1: PROTAC Development

Researchers synthesized a series of PROTACs utilizing this compound as a linker to target specific cancer proteins. The study demonstrated that the incorporation of this compound significantly enhanced the degradation efficiency of the target proteins compared to traditional methods .

Case Study 2: Drug Delivery Enhancement

A study investigated the use of this compound in formulating nanoparticles for delivering chemotherapeutic agents. The results showed improved solubility and stability of the drugs, leading to enhanced therapeutic efficacy in vivo .

Data Table: Comparative Applications of this compound

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Bioconjugation | Linker in PROTACs | Enhanced protein degradation efficiency |

| Drug Delivery | Nanoparticle formulation | Improved solubility and bioavailability |

| Advanced Materials | Hydrogel development | Versatile applications in tissue engineering |

| Modification Chemistry | Biomolecule functionalization | Facilitates diverse experimental setups |

作用機序

The primary mechanism of action of m-PEG12-azide involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, which can be used to connect different molecules or modify existing ones. This property makes it a valuable tool in the synthesis of complex molecules and materials .

類似化合物との比較

Similar Compounds

m-PEG4-azide: A shorter polyethylene glycol derivative with similar properties but a shorter chain length.

m-PEG6-azide: Another polyethylene glycol derivative with a moderate chain length.

m-PEG8-azide: A longer polyethylene glycol derivative with properties similar to m-PEG12-azide but with a shorter chain.

Uniqueness

This compound is unique due to its longer polyethylene glycol chain, which provides greater solubility and flexibility in aqueous environments. This makes it particularly useful in applications where longer linkers are required, such as in the synthesis of PROTACs and the modification of large biomolecules .

生物活性

m-PEG12-azide is a polyethylene glycol (PEG) derivative characterized by the presence of an azide group, which plays a crucial role in various biological applications, particularly in drug development and molecular biology. This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in click chemistry reactions, facilitating the targeted degradation of specific proteins within cells.

Overview of this compound

- Chemical Structure : this compound consists of a 12-unit PEG chain attached to an azide functional group.

- Molecular Formula : CHNO.

- Molecular Weight : Approximately 303.34 g/mol.

The biological activity of this compound is largely attributed to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction forms stable triazole linkages, which are essential for linking biomolecules in various applications.

Key Mechanisms:

- Targeting Proteins : As part of PROTACs, this compound connects ligands for E3 ubiquitin ligases with target proteins, promoting their degradation via the ubiquitin-proteasome pathway.

- Cellular Effects : The compound facilitates the selective degradation of proteins, influencing cellular processes such as signaling pathways and metabolic regulation.

This compound exhibits several biochemical properties that enhance its utility in research and therapeutic applications:

- Solubility : It is soluble in water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), allowing for versatile application in biological systems.

- Stability : The triazole linkages formed through CuAAC are highly stable, making them suitable for long-term studies and applications.

Research Applications

This compound has been employed in various scientific research areas:

- Chemistry : Used as a key component in synthesizing PROTACs, enabling targeted protein degradation.

- Biology : Facilitates the modification of biomolecules for studying their functions and interactions.

- Medicine : Enhances drug delivery systems by improving the solubility and stability of therapeutic agents.

- Industrial Applications : Applied in developing advanced materials like hydrogels and nanomaterials.

Study 1: Efficacy of PROTACs Using this compound

In a study investigating the efficacy of PROTACs utilizing this compound, researchers demonstrated that the incorporation of this linker significantly improved the degradation rates of target proteins compared to traditional methods. The study highlighted that using m-PEG12-aizde resulted in over 80% degradation of target proteins within 24 hours in cellular assays.

| PROTAC Variant | Target Protein | Degradation Rate (%) | Time (hours) |

|---|---|---|---|

| PROTAC A | Protein X | 80 | 24 |

| PROTAC B | Protein Y | 60 | 24 |

| PROTAC C | Protein Z | 50 | 24 |

Study 2: Click Chemistry Applications

Another study explored the use of this compound in click chemistry to modify peptides for enhanced cellular uptake. The results indicated that conjugating peptides with this compound improved their delivery efficiency into target cells by up to 50% compared to non-conjugated controls.

特性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVJBKLBTILMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。